

Nodakenetin: A Furanocoumarin with Promising Therapeutic Potential

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Compound of Interest

Compound Name: Nodakenetin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **nodakenetin**, with a focus on its classification as a furanocoumarin, its biosynthesis, and its mechanisms of action. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to facilitate further research and drug development efforts. Furthermore, this guide visualizes the intricate signaling pathways modulated by **nodakenetin**, offering a deeper understanding of its therapeutic potential in various disease models.

Introduction to Nodakenetin

Nodakenetin is a natural coumarin compound belonging to the furanocoumarin subclass, specifically a linear dihydrofuranocoumarin.^[1] Its chemical formula is C₁₄H₁₄O₄, and it has a molecular weight of 246.26 g/mol. **Nodakenetin** is found in a variety of plant species, most notably in the roots of *Angelica decursiva* and other plants of the Apiaceae family. It is recognized for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.^{[2][3]}

Table 1: Chemical and Physical Properties of **Nodakenetin**

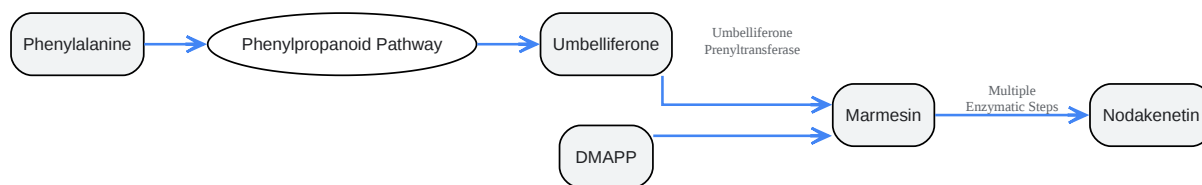
Property	Value
Chemical Formula	C14H14O4
Molecular Weight	246.26 g/mol
CAS Number	495-32-9
Classification	Furanocoumarin (Linear Dihydrofuranocoumarin)
Appearance	White to off-white solid
Solubility	Soluble in DMSO, methanol, ethanol, chloroform, ethyl acetate

Biosynthesis of Nodakenetin

Nodakenetin is synthesized in plants via the phenylpropanoid pathway. This intricate biosynthetic route begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the core coumarin structure, umbelliferone. Umbelliferone then serves as a crucial intermediate for the synthesis of a variety of furanocoumarins, including **nodakenetin**.

The key steps in the biosynthesis of **nodakenetin** from umbelliferone are:

- Prenylation: The enzyme umbelliferone prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone. This reaction specifically occurs at the C6 position to form the linear furanocoumarin precursor, marmesin. [\[4\]](#)
- Cyclization and Hydroxylation: Subsequent enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases, are believed to be involved in the formation of the dihydrofuran ring and the addition of a hydroxyl group to yield **nodakenetin**. [\[5\]](#)



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Figure 1: Simplified biosynthetic pathway of **nodakenetin**.

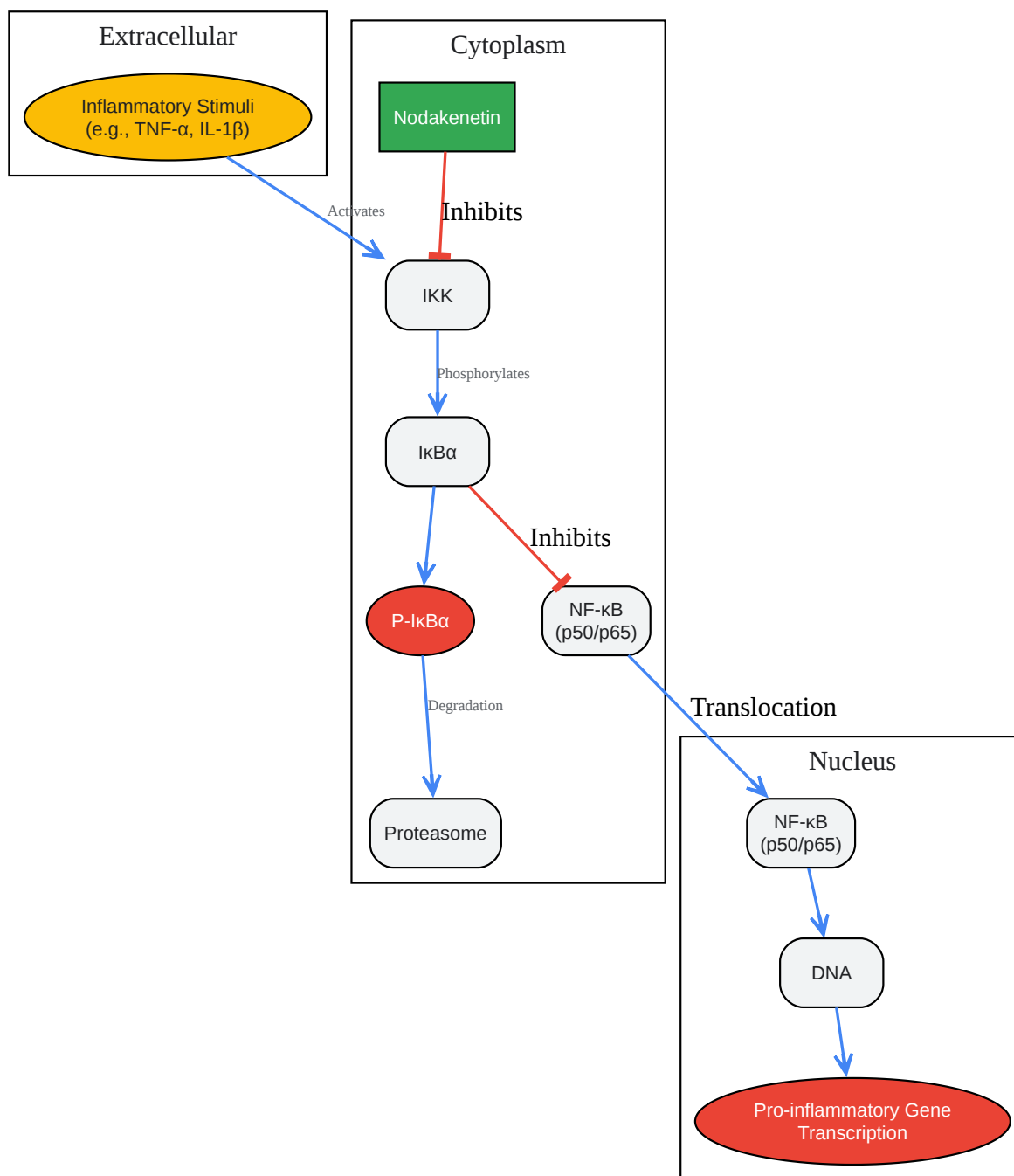
Pharmacological Activities and Mechanisms of Action

Nodakenetin exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Nodakenetin has demonstrated potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[2][6] NF- κ B is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.

Nodakenetin inhibits the phosphorylation of I κ B α , an inhibitory protein that sequesters NF- κ B in the cytoplasm.[2] By preventing I κ B α phosphorylation and subsequent degradation, **nodakenetin** effectively blocks the nuclear translocation of the active NF- κ B subunits, p50 and p65. This, in turn, suppresses the transcription of inflammatory mediators.[2]



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Figure 2: Inhibition of the NF-κB signaling pathway by **nodakenetin**.

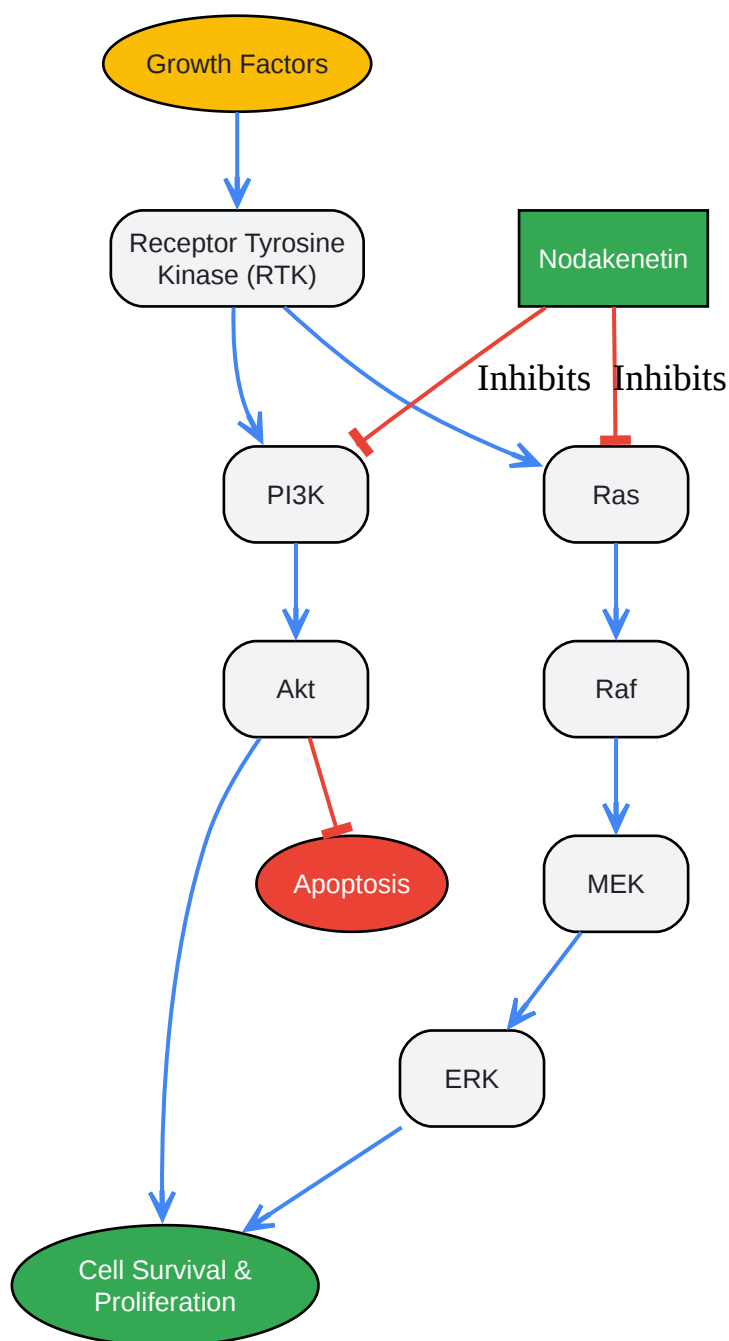
Anti-cancer Activity

Nodakenetin has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3] Its anti-cancer activity is mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways.[3]

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.

Nodakenetin inhibits the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis and inhibiting cell proliferation.[3]

The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. **Nodakenetin** has been shown to modulate the activity of key MAPK members, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.



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Figure 3: Inhibition of PI3K/Akt and MAPK signaling by **nodakenetin**.

Quantitative Biological Data

The biological activities of **nodakenetin** have been quantified in several studies. The following table summarizes some of the key findings.

Table 2: In Vitro Biological Activities of **Nodakenetin**

Activity	Cell Line/Assay	IC50/EC50	Reference
Anti-proliferative	HepG2 (Human Liver Cancer)	~25.3 μ M	[3]
Anti-proliferative	A549 (Human Lung Cancer)	~31.7 μ M	[3]
NF- κ B Inhibition	TNF- α -induced NF- κ B activity	18.7 μ M	[3]
Antioxidant	DPPH free radical scavenging	31.2 μ M	[3]

Experimental Protocols

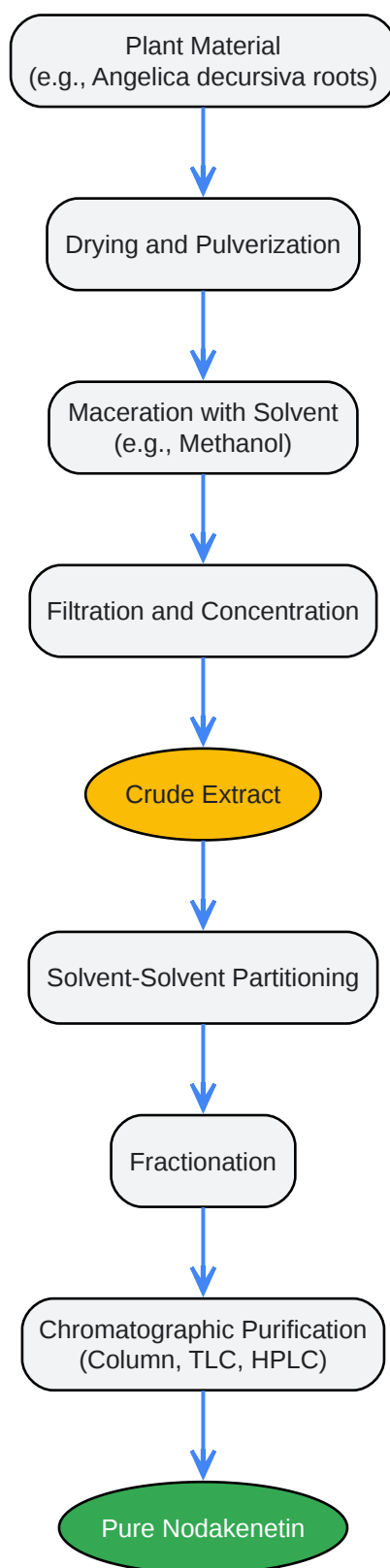
This section provides detailed methodologies for key experiments used to evaluate the biological activities of **nodakenetin**.

Extraction and Isolation of Nodakenetin from Plant Material

A general protocol for the extraction and isolation of **nodakenetin** from plant sources such as *Angelica decursiva* roots is as follows:

- **Drying and Pulverization:** The plant material is air-dried at room temperature and then ground into a fine powder.
- **Maceration:** The powdered material is soaked in a suitable solvent, such as methanol or ethanol, for an extended period (e.g., 3-7 days) at room temperature with occasional agitation.[7][8]
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. **Nodakenetin** is typically found in the less polar fractions like chloroform or ethyl acetate.
- **Chromatographic Purification:** The **nodakenetin**-rich fraction is subjected to further purification using chromatographic techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **nodakenetin**.



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Figure 4: General workflow for the extraction and isolation of **nodakenetin**.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

- **Animal Model:** Male Wistar rats or Swiss albino mice are typically used.[9]
- **Acclimatization:** Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
- **Grouping and Administration:** Animals are divided into groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of **nodakenetin**. The test compounds are administered orally or intraperitoneally.
- **Induction of Inflammation:** One hour after the administration of the test compounds, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[9]
- **Measurement of Paw Edema:** The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- **Calculation of Inhibition:** The percentage of inhibition of edema is calculated for each group relative to the control group.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

- **Cell Culture and Treatment:** A suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) is cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide or TNF- α) in the presence or absence of **nodakenetin** for a specific duration.
- **Protein Extraction:** The cells are lysed to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., Bradford or BCA assay).

- **SDS-PAGE:** Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IkBa, p65, p50) and a loading control (e.g., β -actin or GAPDH).
- **Detection:** The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[2]

Conclusion

Nodakenetin is a furanocoumarin with significant therapeutic potential, demonstrated by its potent anti-inflammatory and anti-cancer activities. Its mechanisms of action, primarily through the inhibition of the NF- κ B, PI3K/Akt, and MAPK signaling pathways, make it a promising candidate for the development of novel drugs. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working on the discovery and development of new therapeutic agents from natural products. Further investigation into the clinical efficacy and safety of **nodakenetin** is warranted to fully realize its therapeutic potential.

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